5-(fluorosulfonyl)thiophene-2-carboxylicacid

Catalog No.
S6891802
CAS No.
2137714-28-2
M.F
C5H3FO4S2
M. Wt
210.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(fluorosulfonyl)thiophene-2-carboxylicacid

CAS Number

2137714-28-2

Product Name

5-(fluorosulfonyl)thiophene-2-carboxylicacid

IUPAC Name

5-fluorosulfonylthiophene-2-carboxylic acid

Molecular Formula

C5H3FO4S2

Molecular Weight

210.2 g/mol

InChI

InChI=1S/C5H3FO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)

InChI Key

LKLIIAGYSBAJOB-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)S(=O)(=O)F)C(=O)O

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)F)C(=O)O

5-(Fluorosulfonyl)thiophene-2-carboxylic acid is a sulfur-containing organic compound characterized by the presence of a fluorosulfonyl group attached to the thiophene ring, along with a carboxylic acid functional group. This compound is notable for its unique structural features, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
  • Reduction: Reduction reactions can convert the fluorosulfonyl group into a sulfonamide or thiol group.
  • Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups, such as amines or alcohols.

Common reagents used in these reactions include hydrogen peroxide and lithium aluminum hydride for oxidation and reduction, respectively.

The synthesis of 5-(fluorosulfonyl)thiophene-2-carboxylic acid typically involves the introduction of a fluorosulfonyl group into the thiophene structure through various methods:

  • Reaction with Fluorosulfonyl Chloride: Thiophene-2-carboxylic acid can be reacted with fluorosulfonyl chloride in the presence of a base such as pyridine. This reaction is usually conducted under anhydrous conditions to prevent hydrolysis.
  • Improved Synthesis Techniques: Recent advancements have focused on optimizing reaction conditions, including using continuous flow reactors for enhanced efficiency and yield.

5-(Fluorosulfonyl)thiophene-2-carboxylic acid has potential applications in:

  • Medicinal Chemistry: Due to its ability to modify biological targets, it may serve as a lead compound for developing new pharmaceuticals.
  • Material Science: The unique properties of this compound could be exploited in creating advanced materials with specific electronic or optical characteristics.

Interaction studies of 5-(fluorosulfonyl)thiophene-2-carboxylic acid focus on its electrophilic nature and how it interacts with nucleophilic sites in enzymes and proteins. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications. Although specific studies on this compound are scarce, related compounds have demonstrated significant interactions leading to enzyme inhibition.

Several compounds share structural similarities with 5-(fluorosulfonyl)thiophene-2-carboxylic acid, highlighting its uniqueness:

Compound NameStructural FeaturesKey Differences
4-Bromo-5-(fluorosulfonyl)thiophene-2-carboxylic acidBromine substitutionContains a bromine atom instead of hydrogen at the 4-position
5-Fluorobenzo[b]thiophene-2-carboxylic acidDifferent aromatic systemContains a benzo[b]thiophene structure
5-Chloro-thiophene-2-carboxylic acidChlorine substitutionContains a chlorine atom instead of fluorosulfonyl

These comparisons illustrate that while many compounds share the thiophene backbone or carboxylic acid functionality, the presence of the fluorosulfonyl group in 5-(fluorosulfonyl)thiophene-2-carboxylic acid provides distinct chemical reactivity and potential biological activity that may not be present in other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

209.94567908 g/mol

Monoisotopic Mass

209.94567908 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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